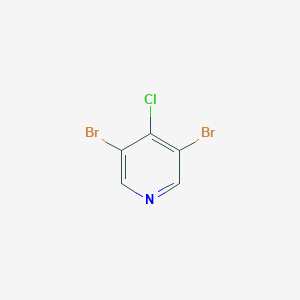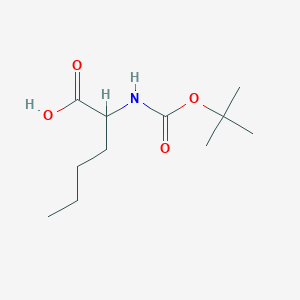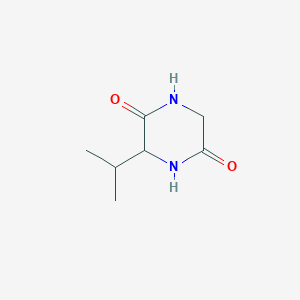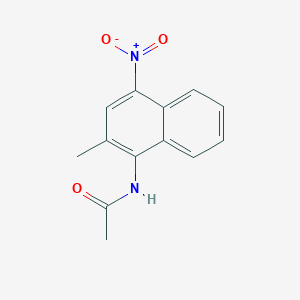
3,5-Dibromo-4-chloropyridine
Übersicht
Beschreibung
3,5-Dibromo-4-chloropyridine: is a halogenated heterocyclic compound with the molecular formula C₅H₂Br₂ClN and a molecular weight of 271.34 g/mol . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dibromo-4-chloropyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various substituted pyridines and other nitrogen-containing heterocycles .
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the agrochemical industry, this compound is used to synthesize pesticides and herbicides. It is also employed in the production of dyes and pigments .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that halogenated pyridines, like 3,5-dibromo-4-chloropyridine, are often used as intermediates in the synthesis of various organic compounds . These compounds can interact with a wide range of biological targets depending on the specific structures they are incorporated into.
Mode of Action
The mode of action of this compound is largely dependent on the context of its use. As an intermediate in organic synthesis, its role is to facilitate the formation of carbon-carbon bonds via cross-coupling reactions . For instance, in Suzuki-Miyaura cross-coupling, it can react with organoboron reagents in the presence of a palladium catalyst to form new carbon-carbon bonds .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It also exhibits inhibitory activity against CYP1A2, an important enzyme involved in drug metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity in synthetic reactions can be affected by factors such as temperature, solvent, and the presence of catalysts . In biological systems, factors such as pH and the presence of other metabolites can potentially influence its activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-4-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace halogen atoms with other groups.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to facilitate the coupling reactions.
Major Products:
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3,5-dichloropyridine
- 3-Bromo-4-chloropyridine
- 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
- 2-Bromo-5-chloropyridine
- 2-Bromo-4-chloropyridine
- 5-Bromo-2-chloropyridine
- 3,5-Dichloropyridine
Comparison: 3,5-Dibromo-4-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and properties. Compared to its analogs, it offers different substitution patterns and electronic effects, making it a valuable intermediate in the synthesis of diverse chemical compounds .
Eigenschaften
IUPAC Name |
3,5-dibromo-4-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXHPEUZNXWWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355736 | |
| Record name | 3,5-dibromo-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13626-17-0 | |
| Record name | 3,5-dibromo-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-4-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3,5-dibromo-4-chloropyridine in the synthesis of chiral DMAP derivatives?
A1: this compound serves as a crucial starting material for creating diverse DMAP derivatives. Its structure allows for modifications at the 3- and 5-positions of the pyridine ring, which is key to introducing chiral elements. These chiral DMAP derivatives are then explored for their potential as catalysts in asymmetric reactions. []
Q2: How does the structural modification of DMAP derivatives, starting from this compound, impact their catalytic activity?
A2: The research focuses on incorporating structural features that encourage intramolecular cation-π interactions within the catalyst design. [] These interactions are hypothesized to play a role in enhancing enantioselectivity during catalytic reactions. By modifying the 3- and 5-positions of the pyridine ring, derived from this compound, researchers can fine-tune the catalyst's structure to optimize these interactions and ultimately influence its effectiveness in asymmetric catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)













